

# An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Bupivacaine EP Impurity B

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## Compound of Interest

Compound Name: 2',6'-Pipecoloxylidide

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## Abstract

This technical guide provides a comprehensive overview of **2',6'-Pipecoloxylidide**, identified as Impurity B of Bupivacaine in the European Pharmacopoeia (EP). **2',6'-Pipecoloxylidide**, also known as N-Desbutyl Bupivacaine, is a significant compound in the quality control and metabolic studies of the widely used local anesthetic, Bupivacaine.<sup>[1][2][3][4][5]</sup> This document details its chemical and physical properties, synthesis methodologies, and analytical procedures for its detection and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and managing this impurity in pharmaceutical formulations.

## Introduction

Bupivacaine is a long-acting local anesthetic belonging to the amino amide group.<sup>[6]</sup> As with any active pharmaceutical ingredient (API), the purity of Bupivacaine is critical to its safety and efficacy. The European Pharmacopoeia designates specific impurities that must be monitored, one of which is **2',6'-Pipecoloxylidide**, also referred to as Bupivacaine EP Impurity B.<sup>[1][7][8]</sup> This compound is not only a process-related impurity but also a major metabolite of Bupivacaine.<sup>[6][9][10]</sup> A thorough understanding of its characteristics and analytical control is therefore essential for regulatory compliance and ensuring patient safety.

## Chemical and Physical Properties

**2',6'-Pipicoloxylidide** is an organic compound classified as an amino acid amide.<sup>[9][10]</sup> Its chemical structure consists of a piperidine ring attached to a 2,6-dimethylphenyl group via an amide linkage.

Table 1: Chemical and Physical Properties of **2',6'-Pipicoloxylidide**

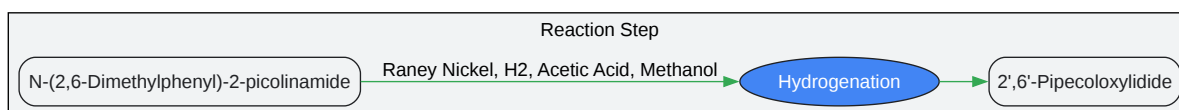
| Property          | Value   | Reference(s)               |
|-------------------|---|----------------------------|
| Chemical Name     | N-(2,6-dimethylphenyl)piperidine-2-carboxamide  | <sup>[2][3][5][7]</sup>    |
| Synonyms          | Bupivacaine EP Impurity B, N-Desbutyl Bupivacaine, Desbutylbupivacaine, Pipicoloxylidide, PPX | <sup>[1][2][3][9]</sup>    |
| CAS Number        | 15883-20-2  | <sup>[1][2][3][7][9]</sup> |
| Molecular Formula | C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O  | <sup>[1][2][3][7][9]</sup> |
| Molecular Weight  | 232.32 g/mol  | <sup>[1][2][3][7][9]</sup> |
| Appearance        | White to off-white solid  | <sup>[9][10]</sup>         |
| Melting Point     | 114-117 °C  | <sup>[9][10]</sup>         |
| Boiling Point     | 392.3 ± 42.0 °C (Predicted)   | <sup>[9][10]</sup>         |
| Solubility        | Slightly soluble in Chloroform and Methanol   | <sup>[9][10]</sup>         |
| Storage           | 2-8°C, sealed in dry, dark place  | <sup>[9][10]</sup>         |

## Synthesis of 2',6'-Pipicoloxylidide

The synthesis of **2',6'-Pipicoloxylidide** is crucial for obtaining a reference standard for analytical purposes. Two primary synthesis routes are described in the literature.

## Synthesis from N-(2,6-Dimethylphenyl)-2-picolinamide

A common laboratory-scale synthesis involves the hydrogenation of N-(2,6-Dimethylphenyl)-2-picolinamide.



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### *Synthesis of 2',6'-Pipicoloxylidide via Hydrogenation.*

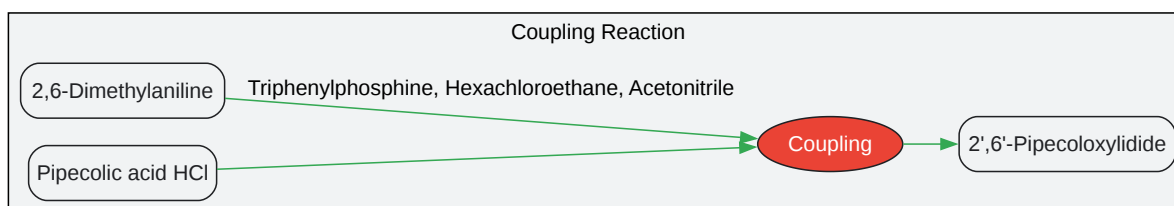
#### Experimental Protocol:

- **Reaction Setup:** To a stainless steel reaction flask equipped with a mechanical stirrer, add 25 g of N-(2,6-Dimethylphenyl)-2-picolinamide, 625 ml of methanol, 63 ml of acetic acid, and 15 g of Raney nickel.[9][10]
- **Inerting:** Pass argon through the mixture for 5 minutes to displace air.
- **Hydrogenation:** Seal the reaction flask and charge it with hydrogen gas to a pressure of 18 kg/cm<sup>2</sup> (260 psi).
- **Reaction Conditions:** Heat the reaction mixture to 50°C and maintain this temperature and pressure for 28-30 hours, or until the reaction is complete.
- **Work-up:**
  - Filter the reaction mixture to remove the catalyst.
  - Concentrate the filtrate using a rotary evaporator.
  - Dissolve the crude product in 250 ml of toluene and transfer to a separatory funnel.
  - Add 250 ml of water and basify with 50 ml of 20% aqueous sodium hydroxide.

- Separate the organic layer and extract the aqueous layer twice with 100 ml of toluene each.
- Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate using a rotary evaporator.
- Purification: Recrystallize the resulting crude solid from 70 ml of toluene to yield **2',6'-Pipecoloxylidide**.<sup>[9]</sup>

## Synthesis via Coupling of Pipecolic Acid and 2,6-Dimethylaniline

A patented method describes the synthesis using a coupling reaction.<sup>[11]</sup>



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### *Synthesis via Coupling Reaction.*

#### Experimental Protocol:

- Reagent Preparation: In a suitable reaction vessel, add 87.4 g (0.33 mol) of triphenylphosphine to a mixed solution of 900 mL of acetonitrile and 78.9 g (0.33 mol) of hexachloroethane. Stir at room temperature for 1 hour.<sup>[11]</sup>
- Addition of Pipecolic Acid: Add 50 g (0.3 mol) of racemic pipecolic acid hydrochloride and stir at 55°C for 3 hours.<sup>[11]</sup>

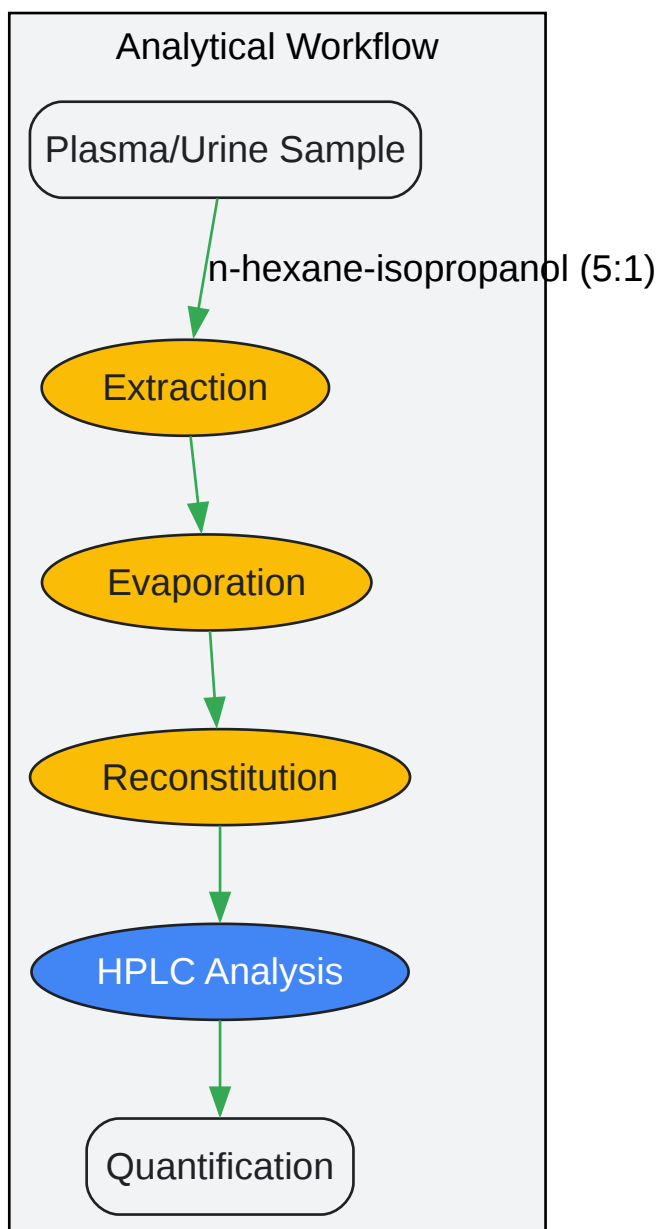
- Addition of Aniline: Add 37 g (0.3 mol) of 2,6-dimethylaniline dropwise over 30 minutes, followed by stirring for 5 hours.[11]
- Work-up and Purification: The patent describes this method as yielding high purity and high yield **2',6'-pipecoloxylidide**, with a simplified work-up process that reduces harmful byproducts.[11]

## Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Bupivacaine and its impurities, including **2',6'-Pipecoloxylidide**.

### HPLC Method for Bupivacaine and its Metabolites in Plasma and Urine

A validated HPLC method with UV detection is available for the simultaneous quantification of Bupivacaine, **2',6'-pipecoloxylidide**, and 4'-hydroxybupivacaine.[12]



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*HPLC Analysis Workflow for Biological Samples.*

Experimental Protocol:

- Sample Preparation:
  - Extract the compounds from plasma or urine samples using a mixture of n-hexane-isopropanol (5:1).[\[12\]](#)

- Evaporate the organic extract to dryness.
- Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
  - Column: Reversed-phase C18 column.[\[12\]](#)
  - Detection: UV at 210 nm.[\[12\]](#)
- Validation Parameters:
  - Linearity: The method is linear in the range of 20-2000 ng/ml with a correlation coefficient ( $r^2$ ) greater than 0.999.[\[12\]](#)
  - Limit of Detection (LOD): 10 ng/ml.[\[12\]](#)
  - Inter-day Coefficient of Variation: 2.7% to 12.2%.[\[12\]](#)

## General RP-HPLC Method for Bupivacaine and Impurities

For the analysis of bulk Bupivacaine hydrochloride and its pharmaceutical dosage forms, a reverse-phase HPLC (RP-HPLC) method can be employed.[\[13\]](#)[\[14\]](#)

Table 2: Example RP-HPLC Method Parameters

| Parameter                         | Condition                                 | Reference(s) |
|-----------------------------------|---|--------------|
| Column                            | Waters RP-C18, 150 x 4.6 mm, 3.5 $\mu$ m  | [14]         |
| Mobile Phase                      | pH 6.5 buffer: acetonitrile (50:50)       | [14]         |
| Flow Rate                         | 1.0 mL/min                                | [14]         |
| Detection                         | PDA detector at 220 nm                    | [14]         |
| Linearity Range                   | 25 - 150 $\mu$ g/mL (for Bupivacaine HCl) | [14]         |
| Correlation Coefficient ( $r^2$ ) | 0.9999                                    | [14]         |

## Spectroscopic Data

Characterization of **2',6'-Pipecoloxylidide** is confirmed through various spectroscopic techniques.

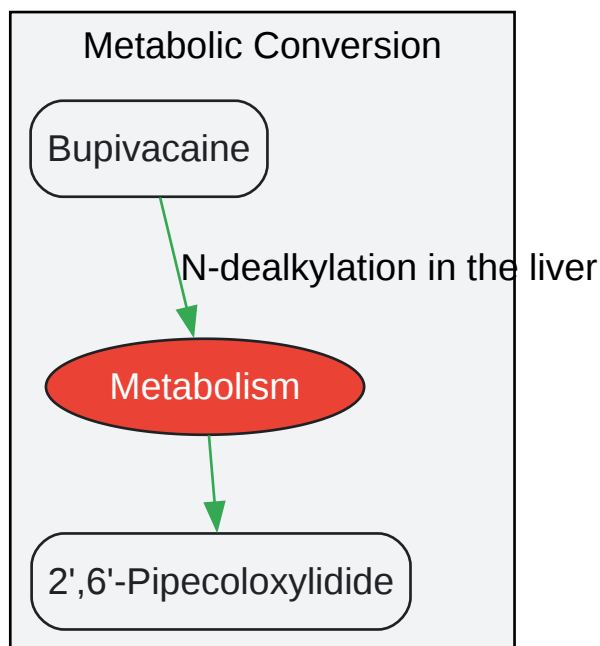
Table 3: NMR Spectroscopic Data for **2',6'-Pipecoloxylidide**

| Nucleus                      | Chemical Shift ( $\delta$ , ppm) in CDCl <sub>3</sub>  | Reference(s) |
|------------------------------|--|--------------|
| <sup>1</sup> H NMR (300 MHz) | 8.31 (s, 1H), 7.00 (m, 3H), 3.32 (dd, J=3.2, 9.7Hz, 1H), 3.0 (m, 1H), 2.68 (m, 1H), 2.14 (s, 6H), 1.98 (m, 1H), 1.93 (s, 1H), 1.77 (m, 1H), 1.59-1.50 (m, 2H), 1.47-1.37 (m, 2H) | [9][10]      |
| <sup>13</sup> C NMR (75 MHz) | 172.1, 134.7, 133.4, 127.6, 126.5, 59.9, 45.3, 30.0, 25.6, 23.6, 18.1  | [9][10]      |

## Metabolic Pathway



**2',6'-Pipecoloxylidide** is a known human metabolite of Bupivacaine, formed through the N-dealkylation of the piperidine nitrogen.[6][15]



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*Metabolic formation of **2',6'-Pipecoloxylidide** from Bupivacaine.*

## Conclusion

**2',6'-Pipecoloxylidide** is a critical impurity and metabolite of Bupivacaine that requires careful monitoring and control in pharmaceutical production and clinical settings. This guide has provided a detailed summary of its chemical properties, synthesis, and analytical methodologies. The presented protocols and data serve as a valuable resource for professionals involved in the development, manufacturing, and quality control of Bupivacaine-containing drug products, ensuring compliance with regulatory standards and promoting patient safety.

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